molecular formula C7H12ClNO B6274492 3'-oxaspiro[azetidine-3,2'-bicyclo[3.1.0]hexane] hydrochloride CAS No. 2138347-99-4

3'-oxaspiro[azetidine-3,2'-bicyclo[3.1.0]hexane] hydrochloride

Cat. No.: B6274492
CAS No.: 2138347-99-4
M. Wt: 161.6
InChI Key:
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Description

3’-oxaspiro[azetidine-3,2’-bicyclo[310]hexane] hydrochloride is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-oxaspiro[azetidine-3,2’-bicyclo[3.1.0]hexane] hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the azetidine ring followed by the spirocyclization process. The reaction conditions often require the use of strong bases and specific catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3’-oxaspiro[azetidine-3,2’-bicyclo[3.1.0]hexane] hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3’-oxaspiro[azetidine-3,2’-bicyclo[3.1.0]hexane] hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    3’-oxaspiro[azetidine-3,2’-bicyclo[3.1.0]hexane]: The non-hydrochloride form of the compound.

    Spirocyclic azetidines: Compounds with similar spirocyclic structures but different functional groups.

Uniqueness

3’-oxaspiro[azetidine-3,2’-bicyclo[3.1.0]hexane] hydrochloride is unique due to its specific spirocyclic structure and the presence of the hydrochloride group, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

2138347-99-4

Molecular Formula

C7H12ClNO

Molecular Weight

161.6

Purity

95

Origin of Product

United States

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